molecular formula C7H14N2O3 B8115609 tert-Butyl 3-(hydroxyamino)-3-iminopropanoate

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate

Cat. No.: B8115609
M. Wt: 174.20 g/mol
InChI Key: AKHKDZQXAXCAOZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is an organic compound that features a tert-butyl ester group, a hydroxyamino group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxyamino)-3-iminopropanoate typically involves the reaction of tert-butyl acrylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxylamine attacks the electrophilic carbon of the acrylate, followed by the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine or imine intermediates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor or as a scaffold for the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxyamino)-3-iminopropanoate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-aminopropanoate: Lacks the hydroxyamino group, making it less reactive in certain chemical transformations.

    tert-Butyl 3-(hydroxyamino)-3-oxopropanoate: Contains a carbonyl group instead of an imino group, leading to different reactivity and applications.

Uniqueness

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is unique due to the presence of both hydroxyamino and imino groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl (3Z)-3-amino-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHKDZQXAXCAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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